

# A Technical Guide to the Spectroscopic Profile of 2-Isopropylisothiazolidine 1,1-dioxide

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Compound of Interest

2-Isopropylisothiazolidine 1,1dioxide

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Disclaimer: Direct, experimentally verified spectroscopic data (NMR, IR, MS) for **2- Isopropylisothiazolidine 1,1-dioxide** is not readily available in the public domain. This guide provides an in-depth, projected spectroscopic analysis based on the known characteristics of the isothiazolidine 1,1-dioxide scaffold and data from structurally related compounds. The information is intended for researchers, scientists, and drug development professionals.

## **Data Presentation: Predicted Spectroscopic Data**

The following tables summarize the expected quantitative data for **2-Isopropylisothiazolidine 1,1-dioxide**. These predictions are derived from the analysis of similar N-substituted cyclic sulfamides and general spectroscopic principles.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data



| Protons    | Predicted<br>Chemical Shift<br>(δ, ppm) | Multiplicity | Coupling<br>Constant (J,<br>Hz) | Notes  |
|------------|---|--------------|---------------------------------|--|
| CH (i-Pr)  | 3.5 - 4.0                               | septet       | ~6.8                            | The methine proton of the isopropyl group, deshielded by the adjacent nitrogen atom. |
| CH₃ (i-Pr) | 1.2 - 1.4                               | doublet      | ~6.8                            | The two methyl groups of the isopropyl substituent.                                  |
| N-CH2      | 3.2 - 3.6                               | triplet      | ~7.0                            | Methylene group adjacent to the nitrogen atom in the isothiazolidine ring.           |
| S-CH2      | 3.0 - 3.4                               | triplet      | ~7.0                            | Methylene group adjacent to the sulfonyl group in the isothiazolidine ring.          |
| CH2-CH2    | 2.2 - 2.6                               | quintet      | ~7.0                            | The central methylene group of the isothiazolidine ring.                             |

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data



| Carbon            | Predicted Chemical Shift<br>(δ, ppm) | Notes   |
|-------------------|--------------------------------------|---|
| CH (i-Pr)         | 50 - 55                              | The methine carbon of the isopropyl group.                |
| CH₃ (i-Pr)        | 20 - 25                              | The methyl carbons of the isopropyl group.                |
| N-CH <sub>2</sub> | 45 - 50                              | Methylene carbon adjacent to the nitrogen.                |
| S-CH <sub>2</sub> | 50 - 55                              | Methylene carbon adjacent to the sulfonyl group.          |
| CH2-CH2           | 25 - 30                              | The central methylene carbon of the isothiazolidine ring. |

Table 3: Predicted Infrared (IR) Spectroscopy Data



| Functional Group                       | Predicted<br>Absorption Range<br>(cm <sup>-1</sup> ) | Intensity     | Notes   |
|--|--|---------------|---|
| SO <sub>2</sub> Stretch (asymmetric)   | 1320 - 1280  | Strong        | Characteristic strong absorption for sulfonyl groups.[1]                      |
| SO <sub>2</sub> Stretch<br>(symmetric) | 1160 - 1120  | Strong        | Characteristic strong absorption for sulfonyl groups.[1]                      |
| C-H Stretch (sp³)                      | 2975 - 2850  | Medium-Strong | Aliphatic C-H stretching from the isopropyl and isothiazolidine ring protons. |
| C-N Stretch                            | 1250 - 1020  | Medium        | Stretching vibration of the carbon-nitrogen bond.                             |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion Type  | Predicted m/z | Fragmentation Pathway            |
|---|---------------|----------------------------------|
| [M+H]+  | 178           | Molecular ion peak (protonated). |
| [M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> | 135           | Loss of the isopropyl group.     |
| [M-SO <sub>2</sub> ] <sup>+</sup>               | 114           | Loss of sulfur dioxide.          |

# **Experimental Protocols**

While a specific protocol for **2-Isopropylisothiazolidine 1,1-dioxide** is not available, the following is a general procedure for the synthesis of the isothiazolidine **1,1-dioxide** core, which can be adapted for the introduction of the N-isopropyl group.



General Procedure for the Synthesis of Isothiazolidine 1,1-dioxide Derivatives via Aza-Michael Addition:

This protocol is adapted from the synthesis of related isothiazolidine 1,1-dioxide libraries.[2]

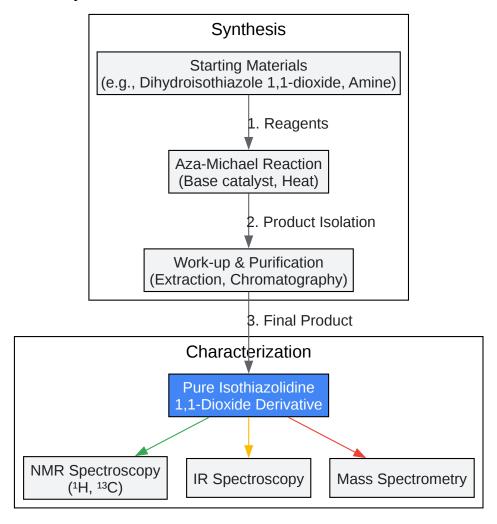
- Reaction Setup: To a solution of a suitable α,β-unsaturated sultam precursor, such as 2,3-dihydroisothiazole 1,1-dioxide (1 equivalent) in a dry solvent like methanol (MeOH) in a round-bottom flask, add a catalytic amount of a base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol %).
- Nucleophilic Addition: Add the corresponding amine, in this case, isopropylamine (1.5 equivalents), to the stirring solution.
- Reaction Conditions: Heat the reaction mixture at a suitable temperature, for instance, 60 °C, for a period of 12 hours or until the reaction is complete as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable solvent system such as a 9:1 mixture of dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) and methanol (MeOH). Filter the diluted mixture through a silica plug (SPE) and wash with the same solvent system.
   Concentrate the filtrate under reduced pressure to yield the crude product.
- Characterization: The resulting isothiazolidine 1,1-dioxide can be further purified if necessary and characterized using standard analytical techniques including NMR, IR, and MS.

## **Mandatory Visualization**

The following diagram illustrates a generalized workflow for the synthesis and characterization of isothiazolidine 1,1-dioxide derivatives.



#### Workflow for Synthesis and Characterization of Isothiazolidine 1,1-Dioxides



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Caption: Synthetic and analytical workflow for isothiazolidine 1,1-dioxides.

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### References

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- 2. chem.libretexts.org [chem.libretexts.org]
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